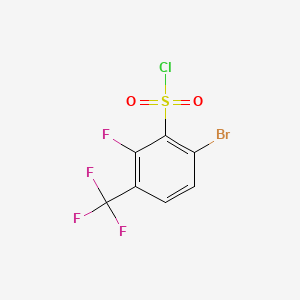
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. These functional groups impart unique chemical properties to the compound, making it valuable for various synthetic and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a tool for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The presence of electron-withdrawing groups, such as bromine, fluorine, and trifluoromethyl, enhances the electrophilic nature of the sulfonyl chloride group, making it highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable for specific synthetic applications where the formation of sulfonyl derivatives is desired.
Propiedades
Fórmula molecular |
C7H2BrClF4O2S |
|---|---|
Peso molecular |
341.51 g/mol |
Nombre IUPAC |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-4-2-1-3(7(11,12)13)5(10)6(4)16(9,14)15/h1-2H |
Clave InChI |
VCBFNSCJDRDUGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


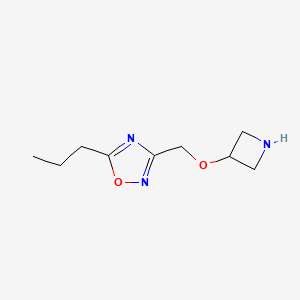
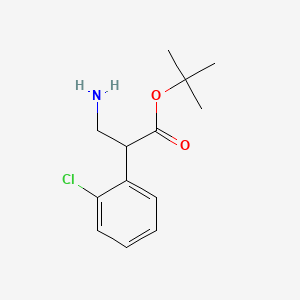

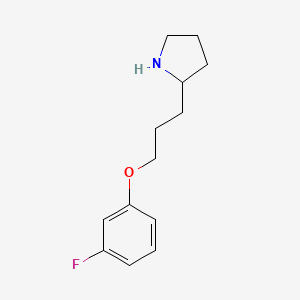




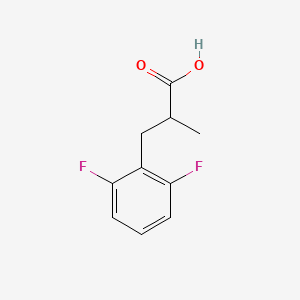
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

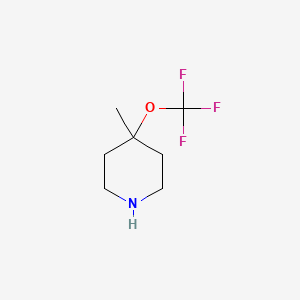
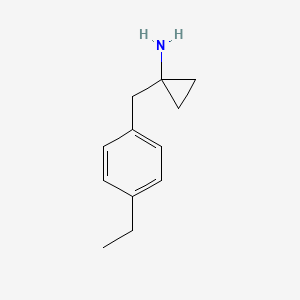
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
